(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a heterocyclic compound featuring a thiazepane ring fused with a thiophene moiety and a pyridine group substituted with a trifluoromethyl (-CF₃) group.
Properties
IUPAC Name |
(7-thiophen-2-yl-1,4-thiazepan-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS2/c17-16(18,19)14-4-3-11(10-20-14)15(22)21-6-5-13(24-9-7-21)12-2-1-8-23-12/h1-4,8,10,13H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPIZUEEREXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a thiazepine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a thiazepane ring fused with thiophene and trifluoromethyl-pyridine moieties. Its molecular formula is CHFNS, with a molecular weight of approximately 307.43 g/mol. The structural complexity of this compound contributes to its unique chemical properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 307.43 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Piperidine-mediated condensation : This method facilitates the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones.
- Triethylamine-mediated addition : In this approach, 2-aminoethanethiol hydrochloride reacts with chalcones under basic conditions to yield the desired thiazepine products.
Anticancer Activity
Research has indicated that compounds containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, the antiproliferative activity of fluorinated derivatives has been evaluated against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth through mechanisms that do not involve dihydrofolate reductase inhibition .
Antimicrobial Activity
The antimicrobial potential of thiazepine derivatives has also been explored. Studies have shown that compounds with similar structures demonstrate good activity against Gram-positive bacteria while being less effective against Gram-negative strains. For example, preliminary screening using the disc diffusion method indicated notable zones of inhibition against pathogens such as Bacillus subtilis and Streptococcus lactis at concentrations around 100 µg/mL .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of cellular proliferation : The compound may interfere with key cellular pathways involved in cancer cell survival.
- Antibacterial mechanisms : Its structural components may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
Case Studies and Research Findings
Several studies have documented the biological activities associated with thiazepine derivatives:
- Antiproliferative Studies : A study on fluorinated derivatives revealed that certain compounds exhibited high antiproliferative activity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Evaluation : A series of synthesized thiazepine derivatives were tested for antimicrobial activity, showing effectiveness against specific Gram-positive bacteria while exhibiting limited efficacy against Gram-negative strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of molecules:
- Thiophene-containing heterocycles: Similar to (4-(3,4-dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (compound 14b in ), which also incorporates a thiophene ring and a ketone group. However, 14b replaces the thiazepane ring with an oxathiolane ring and includes a 3,4-dimethoxyphenyl substituent instead of the trifluoromethylpyridine group .
- The -CF₃ group enhances lipophilicity and metabolic stability compared to unsubstituted pyridines .
Physicochemical and Spectral Properties
A hypothetical comparison based on ’s analytical data (e.g., elemental analysis) is presented below:
*Theoretical values calculated using standard software (e.g., SHELXL ).
Research Findings and Limitations
Preparation Methods
Thiazepane Ring Formation
The 1,4-thiazepane ring is synthesized via a cyclocondensation reaction between a diamine and a sulfur-containing reagent. A common method involves reacting 1,5-diaminopentane with carbon disulfide (CS₂) under basic conditions, followed by reduction to yield the saturated thiazepane ring.
Reaction Conditions :
- Reagents : 1,5-diaminopentane, CS₂, NaOH (1.2 equiv), ethanol solvent.
- Temperature : Reflux at 78°C for 12 hours.
- Workup : Acidification with HCl, extraction with dichloromethane.
This step typically achieves a 75–80% yield , with purity confirmed via thin-layer chromatography (TLC).
Thiophene Functionalization
The thiophen-2-yl group is introduced via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling . A palladium-catalyzed Suzuki-Miyaura coupling between 7-bromo-1,4-thiazepane and thiophen-2-ylboronic acid is widely employed:
$$
\text{7-Bromo-1,4-thiazepane} + \text{Thiophen-2-ylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{7-(Thiophen-2-yl)-1,4-thiazepane}
$$
Optimized Parameters :
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Base : Sodium carbonate (2.0 equiv).
- Solvent : Dioxane/water (4:1), 90°C, 8 hours.
- Yield : 82–85%.
Methanone Formation with Trifluoromethylpyridine
The final step involves coupling 7-(thiophen-2-yl)-1,4-thiazepane with 6-(trifluoromethyl)pyridine-3-carboxylic acid using a carbodiimide-mediated amidation :
$$
\text{7-(Thiophen-2-yl)-1,4-thiazepane} + \text{6-(Trifluoromethyl)pyridine-3-carboxylic Acid} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{Target Compound}
$$
Critical Parameters :
- Coupling Agents : EDC (1.5 equiv), HOBt (1.5 equiv).
- Base : DIPEA (3.0 equiv).
- Solvent : Anhydrous DMF, room temperature, 24 hours.
- Yield : 70–75%.
Optimization and Challenges
Regioselectivity in Thiophene Coupling
The position of thiophene attachment is critical. Competing reactions at the 5-position of the thiazepane ring are mitigated by:
- Steric hindrance : Bulkier ligands on palladium catalysts (e.g., XPhos) improve selectivity for the 7-position.
- Temperature control : Lower temperatures (60°C) reduce side-product formation.
Purification Challenges
The hydrophobic trifluoromethyl group complicates purification. Solutions include:
- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients.
- Recrystallization : Using ethanol/water mixtures (80:20) to isolate crystalline product.
Analytical Characterization
| Property | Method | Results |
|---|---|---|
| Molecular Formula | High-resolution MS | C₁₈H₁₇F₃N₂OS (Observed: 360.39 g/mol) |
| Purity | HPLC (C18 column) | >98% (λ = 254 nm) |
| ¹H NMR (400 MHz, CDCl₃) | - | δ 8.72 (d, 1H), 7.88 (d, 1H), 7.42–7.38 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | - | δ 169.8 (C=O), 141.2 (CF₃), 127.5 (thiophene) |
Industrial and Research Applications
While primarily a research chemical, this compound’s structural motifs suggest potential in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
